Neurodye RH-461

Description

The Evolving Landscape of Molecular Tools for Neural Circuit Dissection

The study of neural circuits has been transformed by the development of sophisticated molecular tools. numberanalytics.com Historically, methods were limited to techniques like electrical stimulation or physical lesioning, which lacked cellular specificity and temporal control. biorxiv.org The modern era of neuroscience has seen a rapid expansion of tools that allow for the precise dissection of neuronal connectivity and function. numberanalytics.com

A major revolution came with the advent of genetically targeted technologies. biosolve-chemicals.eu These methods use gene expression patterns to access specific neuronal cell types, enabling researchers to map, monitor, and manipulate them with high precision. inria.fr Key tools in this landscape include:

Genetically Encoded Fluorescent Proteins (FPs): These proteins can be expressed in specific neuron populations, allowing for detailed anatomical visualization and tracking of cellular components. biosolve-chemicals.eu

Viral Tracing Methods: Neurotropic viruses, such as modified herpes simplex virus (HSV) and rabies virus (RV), are used to map synaptic connections. biosolve-chemicals.eu These vectors can be engineered to travel either backward (retrograde) or forward (anterograde) across synapses, revealing the input and output partners of a targeted neuron. biosolve-chemicals.eu

Optogenetics: This technique involves introducing light-sensitive proteins called opsins, such as Channelrhodopsin-2 (ChR2) for activation and Halorhodopsin (NpHR) for inhibition, into neurons. biorxiv.org By shining light of specific wavelengths, researchers can turn genetically defined populations of neurons on or off with millisecond precision, establishing causal links between neural activity and behavior. biorxiv.orgjneurosci.org

Genetically Encoded Sensors: Beyond merely marking cells, genetic tools now include sensors that report physiological activity. A prime example is the family of GCaMP proteins, which fluoresce in the presence of calcium, providing an optical proxy for recent neuronal firing. mdpi.com

These genetic approaches are complemented by chemical probes like voltage-sensitive dyes, which offer a different set of advantages, such as direct measurement of membrane potential without the need for genetic modification. jneurosci.org

Table 1: Key Molecular and Optical Tools for Neural Circuit Analysis This table is interactive. You can sort and filter the data.

| Tool Class | Specific Example(s) | Primary Function | Key Advantage |

|---|---|---|---|

| Viral Tracers | Rabies Virus (RV), Herpes Simplex Virus (HSV) | Mapping synaptic connections (mono- or polysynaptic) | Reveals anatomical connectivity of specific circuits biosolve-chemicals.eu |

| Optogenetics | Channelrhodopsin-2 (ChR2), Halorhodopsin (NpHR) | Activating or inhibiting neuronal activity with light | High temporal and cellular specificity for functional perturbation biorxiv.org |

| Fluorescent Proteins | Green Fluorescent Protein (GFP) | Visualizing and tracking specific neurons or proteins | Stable, long-term anatomical labeling of cell populations biosolve-chemicals.eumdpi.com |

| Genetically Encoded Sensors | GCaMP | Optically reporting intracellular calcium concentration | Cell-type specific, functional imaging of neural activity mdpi.com |

| Voltage-Sensitive Dyes | RH-461, RH795, di-4-ANEPPS | Optically reporting membrane potential changes | Direct, real-time measurement of voltage dynamics numberanalytics.comnih.gov |

Conceptual Frameworks for Optical Probes in Neurophysiological Investigations

Optical probes are molecules designed to change their optical properties, such as fluorescence or absorption, in response to a specific physiological event. numberanalytics.com In neuroscience, they are primarily used to transform unseeable electrical and chemical signals within the brain into light that can be measured with microscopy. numberanalytics.commdpi.com

Voltage-sensitive dyes (VSDs), the class to which Neurodye RH-461 belongs, are a cornerstone of this approach. numberanalytics.com The fundamental principle behind most fast-responding VSDs is an electrochromic mechanism. numberanalytics.comnih.gov This process involves a direct interaction between the dye's electron distribution (its chromophore) and the powerful electric field across the neuronal membrane. numberanalytics.comnih.gov When the membrane potential changes, such as during an action potential, the electric field is altered. This alteration causes a shift in the dye's electronic structure, which in turn changes its absorption or fluorescence spectrum. numberanalytics.com This change in light intensity is directly proportional to the change in membrane voltage, allowing for real-time optical recording of electrical events like action potentials and subthreshold potentials. numberanalytics.comnih.gov

Unlike genetically encoded sensors that often measure secondary messengers like calcium, VSDs provide a direct readout of membrane potential, capturing the full waveform of electrical signals with sub-millisecond temporal resolution. numberanalytics.comnih.gov These probes are typically applied externally to stain tissue or, in the case of membrane-impermeant variants, injected directly into a single cell for selective labeling. nih.gov

This compound: Aims and Scope within the Research Modality Spectrum

This compound is a positively charged, fluorescent styryl dye specifically used in neurophysiological research to optically monitor electrical activity. nih.govuchicago.edu As a member of the extensive RH series of dyes developed by Rina Hildesheim and Amiram Grinvald, it was part of a pioneering effort to create sensitive probes for functional brain imaging. jneurosci.org

The primary aim of employing RH-461 is to achieve direct, real-time measurement of membrane potential changes from targeted neurons. nih.gov Research demonstrates its use in being injected intracellularly into individual neurons, allowing for the selective staining of a single cell's soma and its intricate axonal and dendritic processes. nih.govuchicago.edu This selective labeling is crucial for studying the electrical properties of specific neuronal compartments, as it avoids the confounding background fluorescence that occurs when dyes are applied externally to dense neural tissue. nih.gov

Studies have successfully utilized RH-461 to perform optical recordings of action potentials from discrete regions of individual neurons, such as leech motorneurons and sensory neurons. nih.gov In comparative studies, fluorescence measurements with styryl dyes like RH-461 proved effective for monitoring signals from the cell body and were particularly superior for recording from thin processes like axons and dendrites compared to absorption-based dyes. uchicago.edu Early experiments in rat somatosensory cortex also identified RH-461 as one of the styryl dyes capable of producing detectable optical signals in response to neuronal activity in vivo. jneurosci.org

However, the sensitivity of these early-generation dyes, including RH-461, was a limiting factor, with reported fractional changes in fluorescence intensity being relatively low (on the order of 0.01–0.1% per action potential in intracellular applications). nih.gov Despite this, RH-461 and its counterparts served a critical role in establishing the feasibility of optical recording and in dissecting the propagation of electrical signals with subcellular resolution, laying the groundwork for the development of more sensitive probes. nih.gov While not widely available commercially today, its use in foundational studies highlights its contribution to the field of functional neuroimaging. umin.ac.jp

Historical Context and Trajectory of Neurodye Development

The development of voltage-sensitive dyes dates back to the 1970s, initiated by the need to overcome the limitations of microelectrode recordings, which are generally restricted to a single point in a cell. numberanalytics.com The goal was to create tools that could simultaneously monitor the electrical activity of many neurons or many parts of a single neuron. nih.gov

A significant milestone in this trajectory was the introduction of styryl dyes, a class that includes the RH series (e.g., RH414, RH795) and the ANEP dyes. numberanalytics.comnih.gov These probes offered improved properties such as increased sensitivity and faster response times compared to earlier molecules. numberanalytics.com Styryl dyes are composed of an electron donor and an electron acceptor linked by a conjugated π-system, a structure that makes them highly sensitive to the electric field of the membrane. mdpi.com

The RH dyes were systematically synthesized and tested to optimize their optical signals for various biological preparations. jneurosci.org This led to a large family of probes with varying spectral properties and physiological effects. thermofisher.com For instance, some dyes were optimized for fluorescence measurements, while others were better suited for absorption measurements. uchicago.edu Dyes like RH-461 were used for intracellular applications to study single-cell physiology, while others like RH795 were used for large-scale cortical imaging in vivo. nih.govthermofisher.com This continuous development has led to newer generations of VSDs with further improved voltage sensitivity and reduced phototoxicity, as well as genetically encoded voltage indicators that promise cell-type specificity. numberanalytics.comnih.gov

Table 2: Comparison of Selected Styryl and ANEP Dyes This table is interactive. You can sort and filter the data.

| Compound Name | Class/Type | Charge | Key Application/Feature | Reference(s) |

|---|---|---|---|---|

| This compound | Styryl | Positively Charged | Intracellular application for single-neuron optical recording. nih.govnih.govuchicago.edu | jneurosci.orgnih.govnih.govuchicago.edu |

| RH414 | Styryl | Positively Charged | Functional imaging of neurons; used for cortex staining. thermofisher.comthermofisher.com | jneurosci.orgnih.govthermofisher.com |

| RH795 | Styryl | Positively Charged | Widely used for in-vivo functional imaging; does not cause arterial constriction seen with RH414. numberanalytics.comthermofisher.com | numberanalytics.comnih.govthermofisher.com |

| RH237 | Styryl | Not Specified | Fast-responding probe used for functional imaging, often in conjunction with calcium indicators. thermofisher.com | thermofisher.comscimedia.com |

| di-4-ANEPPS | ANEP | Zwitterionic | Among the most sensitive fast-response probes; used in a wide variety of tissues. nih.govthermofisher.com | nih.govthermofisher.comscimedia.com |

| FM1-43 | Styryl (FM Dye) | Positively Charged | Widely used to monitor synaptic vesicle recycling (endocytosis and exocytosis). jneurosci.orgnih.gov | biorxiv.orgjneurosci.orgnih.gov |

Properties

IUPAC Name |

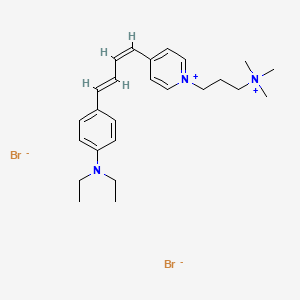

3-[4-[(1Z,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N3.2BrH/c1-6-27(7-2)25-15-13-23(14-16-25)11-8-9-12-24-17-20-26(21-18-24)19-10-22-28(3,4)5;;/h8-9,11-18,20-21H,6-7,10,19,22H2,1-5H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTJMUJHRGTONC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C=C\C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Applications of Neurodye Rh-461 in Advanced Neuroimaging

Fluorescence-Based Imaging Paradigms Utilizing Neurodye RH-461.

This compound is primarily employed in fluorescence microscopy, where changes in neuronal membrane potential are translated into detectable alterations in fluorescence intensity. uchicago.edu This property makes it a powerful tool for functional imaging of neural circuits.

Single-Photon and Multiphoton Microscopy Techniques with this compound.

This compound has been successfully used in both single-photon and multiphoton microscopy. In single-photon fluorescence microscopy, the dye is excited by a single photon of a specific wavelength. researchgate.net This technique has been instrumental in early studies of neuronal activity.

High-Resolution Optical Sectioning Enabled by this compound.

Optical sectioning is the ability to create a clear image of a single focal plane within a thick specimen, a critical feature for resolving the three-dimensional structure of neurons and neural networks. Confocal and multiphoton microscopy are the primary techniques for achieving optical sectioning. pnas.org

The use of this compound in these microscopy setups allows for the high-resolution visualization of specific neuronal structures. Because fluorescence from RH-461 is dependent on membrane potential, the resulting images provide functional information from optically sectioned planes within the tissue. This capability is essential for mapping the spatial distribution of neural activity across different layers of the cortex or within densely packed neuronal clusters. pnas.org

Subcellular Localization and Tracking with this compound.

This compound can be delivered intracellularly, for instance, through iontophoretic injection, allowing for the staining of a single neuron and its processes. annualreviews.org This specificity is crucial for subcellular imaging, enabling researchers to monitor electrical activity and synaptic responses directly from the fine neurites and even the growth cones of an individual cell. annualreviews.org The fluorescent nature of RH-461 allows for the clear visualization of the soma and processes, making it possible to track signals as they propagate through different neuronal compartments. uchicago.edu This approach has been used to compare the time course of action potentials in the soma versus in thin neuronal processes. annualreviews.org

Integration of this compound with Live-Cell Imaging Platforms.

A significant application of this compound is in live-cell imaging, where the goal is to study dynamic cellular processes in real-time. sartorius.com The voltage sensitivity of RH-461 allows for the optical monitoring of neuronal firing and synaptic potentials as they occur. annualreviews.org

Early research demonstrated the utility of RH-461 in live invertebrate ganglia, where it was injected into single neurons to record synaptic responses without impairing cell viability or electrical properties. annualreviews.org This integration with live-cell imaging platforms is fundamental for understanding how neurons communicate and process information within intact circuits. The ability to visualize activity from multiple sites on a single neuron simultaneously is a unique advantage of this optical recording method. annualreviews.org

Methodological Considerations for this compound Application in Fixed Tissue Analysis.

While this compound is predominantly used for functional imaging in live cells, the principles of fluorescence microscopy that underpin its use are also applicable to fixed tissue analysis. In fixed preparations, while the dynamic voltage-sensing properties are not utilized, the dye can still serve as a fluorescent counterstain to visualize neuronal morphology. However, its primary value lies in live-cell applications where membrane potential changes can be observed. For fixed tissue, other more photostable and brightly fluorescent dyes are often preferred for purely structural analysis.

Photophysical Characteristics Pertinent to Experimental Design with this compound.

The experimental design for using this compound is dictated by its photophysical properties. As a styryl dye, its fluorescence is highly dependent on the environment. beilstein-journals.org It exhibits a significant increase in fluorescence quantum yield upon binding to cell membranes. nih.gov

For fluorescence measurements with RH-461, green excitation light (around 520-540 nm) is typically used, with a dichroic mirror around 570 nm and a long-pass emission filter (e.g., RG610) to collect the red-shifted fluorescence. uchicago.edu It is important to consider that fluorescence measurements are generally more effective than absorption measurements when imaging very small structures like thin axons or dendrites, as the signal-to-noise ratio is markedly better. uchicago.edu However, a trade-off exists, as fluorescent dyes can be more prone to photodynamic damage compared to absorption dyes. uchicago.edu The rate of bleaching is another critical factor to consider in experimental design, especially for long-term imaging experiments. uchicago.edu

Below is a table summarizing the general photophysical properties of styryl dyes, which are relevant to the application of this compound.

| Property | Description | Relevance to Experimental Design |

| Voltage Sensitivity | Changes in fluorescence intensity or spectrum in response to changes in membrane potential. | The primary mechanism for functional neuroimaging. Dictates the signal-to-noise ratio for detecting neuronal firing. |

| Excitation/Emission Spectra | The range of wavelengths the dye absorbs and emits light at. For RH-461, green excitation and red emission are typical. uchicago.edu | Determines the choice of light sources, filters, and detectors in the microscopy setup. |

| Quantum Yield | The efficiency of converting absorbed light into emitted light. Increases upon membrane binding. nih.gov | Higher quantum yield in the membrane results in brighter signals from stained neurons. |

| Photostability | The dye's resistance to photobleaching or photochemical degradation upon exposure to excitation light. | A critical consideration for the duration and intensity of imaging experiments to avoid signal loss. |

| Lipophilicity | The affinity of the dye for lipid membranes. | Ensures the dye incorporates into the neuronal membrane to report on potential changes. |

Investigation of Neuronal Dynamics and Network Function Utilizing Neurodye Rh-461

Research into Internally Generated Neural Activity and its Network Models using Neurodye RH-461.

Despite a comprehensive search of available scientific literature, specific research findings and detailed data tables concerning the use of this compound for the investigation of internally generated neural activity and its corresponding network models could not be located.

Voltage-sensitive dyes (VSDs) are a class of compounds that enable the visualization of changes in membrane potential in real-time, making them valuable tools for studying neuronal activity. numberanalytics.comscholarpedia.org This class of dyes, which includes styryl dyes, has been employed to study a wide range of neuroscientific phenomena, from the electrical activity of individual neurons to the dynamics of entire neural circuits. numberanalytics.combiorxiv.orgfree.fr The investigation of spontaneous, or internally generated, neural activity is a key area of research where VSDs have been applied, as this activity is crucial for understanding the fundamental organization and maintenance of neural circuits. nih.gov

Methodologies for imaging spontaneous neuronal activity often involve the use of dissociated neuronal cultures or in vivo preparations, where changes in fluorescence intensity of the VSD correspond to neuronal firing. nih.gov These optical signals can then be analyzed to understand the patterns of spontaneous activity and the underlying network connectivity. Furthermore, computational models are often developed in conjunction with experimental data to simulate and explore the properties of neural networks. biorxiv.org

While there are studies detailing the use of other voltage-sensitive dyes for imaging spontaneous activity and for validating computational models of neural networks, specific examples and data sets for this compound in this particular context are not present in the available literature. For instance, dyes such as BeRST 1 and various VoltageFluors have been utilized to optically study spontaneous activity in dissociated neuronal cultures. nih.gov Similarly, dyes like RH795 and Di-4-ANEPPS have been compared for their suitability in long-term imaging of neuronal network activity. plos.org

Early work with aminophenyl styryl dyes, a category that includes RH-461, demonstrated their utility in recording action potentials and postsynaptic potentials from individual neurons, such as those in the leech nervous system. nih.govnih.gov These foundational studies highlighted the potential of VSDs for neurobiological research. However, they did not extend to the analysis of large-scale, internally generated network activity or the development of associated network models.

Elucidation of Synaptic Plasticity Mechanisms Through Neurodye Rh-461 Applications

Monitoring Activity-Dependent Synaptic Strength Changes with Neurodye RH-461

The primary application of this compound in the context of synaptic plasticity is the monitoring of changes in synaptic strength. As a voltage-sensitive dye, its fluorescence intensity correlates with the membrane potential of the stained neuron. nih.gov This property enables researchers to optically record synaptic responses, providing a direct measure of the efficacy of synaptic transmission. jneurosci.org By staining individual neurons or entire networks, it is possible to observe how synaptic potentials change in response to specific patterns of stimulation that are known to induce plasticity. nih.govjneurosci.org The dye can be applied extracellularly to stain a population of cells or injected intracellularly for selective labeling of a single neuron, allowing for detailed analysis of its individual processes. nih.govjneurosci.org

Long-term potentiation (LTP) and long-term depression (LTD) are fundamental forms of synaptic plasticity characterized by persistent increases and decreases in synaptic strength, respectively. The induction of these phenomena is directly tied to changes in the postsynaptic membrane potential. This compound has been utilized in studies investigating the mechanisms of LTP. For instance, research in the rat visual cortex employed RH-461 to study the induction and maintenance of long-term potentiation. physiology.org

By using a voltage-sensitive dye like RH-461, researchers can optically measure the depolarization of the postsynaptic membrane that is critical for triggering N-methyl-D-aspartate (NMDA) receptor-dependent LTP. The dye's fluorescence changes can track the enhanced excitatory postsynaptic potentials (EPSPs) that are the hallmark of LTP expression. Similarly, the smaller depolarizations or even hyperpolarizations associated with LTD induction and expression could be monitored. This optical recording method allows for simultaneous measurement from multiple sites on a neuron's dendritic tree, providing a spatiotemporal map of how synaptic strengths are modified. nih.gov

A key question in synaptic plasticity research is determining whether the observed changes in synaptic strength originate from the presynaptic terminal (e.g., altered neurotransmitter release) or the postsynaptic element (e.g., changes in receptor number or function). This compound can aid in dissecting these contributions. By selectively staining an individual neuron and using high-resolution optical recording systems, it is possible to record electrical signals from distinct compartments, such as the cell body, dendrites, and even axons. nih.gov

Long-Term Potentiation (LTP) and Long-Term Depression (LTD) Dynamics.

Synaptic Protein Dynamics and this compound Labeling

While this compound is a powerful tool for monitoring electrical activity, its direct application in studying the dynamics of specific synaptic proteins is not its primary function. The dye reports membrane potential and does not selectively bind to or label individual proteins. Therefore, the existing scientific literature does not detail methods for using RH-461 to directly track synaptic protein trafficking or interactions. Research into synaptic protein dynamics typically employs techniques like fluorescence recovery after photobleaching (FRAP), photoactivation of tagged proteins, or proximity labeling methods.

However, the electrical activity that RH-461 measures is intrinsically linked to the function of synaptic proteins, such as ion channels and receptors. Therefore, RH-461 could be used in conjunction with other methods to correlate changes in synaptic protein composition with changes in synaptic function. For instance, one could pharmacologically or genetically manipulate a specific synaptic protein and then use RH-461 to observe the functional consequences on synaptic transmission and plasticity.

Investigation of Activity-Driven Morphological Reorganization of Synapses

Synaptic plasticity, particularly long-lasting forms like late-phase LTP, is often associated with structural changes, such as the growth of new dendritic spines or the enlargement of existing ones. These morphological reorganizations are thought to form the physical basis of long-term memory.

The direct visualization of these fine structural changes is typically accomplished using high-resolution imaging techniques like two-photon microscopy with fluorescent filler dyes or genetically encoded fluorescent proteins that reveal cell morphology. This compound, as a voltage-sensitive dye, is not designed for the detailed and stable labeling of neuronal morphology required for tracking structural plasticity over long periods. Its primary utility lies in reporting function (voltage) rather than structure. However, it can be used to establish a functional correlate to observed structural changes. For example, a researcher could first induce LTP and use RH-461 to confirm the functional potentiation of specific synapses, and then use a different imaging modality, such as electron microscopy or live-cell imaging with a structural marker, to investigate morphological changes at those same, functionally identified synapses.

Neurophysiological Investigations and Electrophysiological Correlates with Neurodye Rh-461

Correlation of Neurodye RH-461 Fluorescence Signals with Electrophysiological Recordings

The utility of voltage-sensitive dyes like this compound is fundamentally dependent on the faithful correlation between their fluorescence signals and the actual changes in membrane potential as measured by traditional electrophysiological techniques, such as intracellular recordings. For the RH series of dyes, a linear relationship has been established between the change in fluorescence intensity and the change in membrane potential. This linear response is crucial for accurately interpreting optical data in terms of neuronal electrical activity.

In practice, the correlation is established by simultaneously recording from a neuron with a microelectrode and imaging the fluorescence of the dye staining the neuronal membrane. The resulting data typically show a close correspondence between the optically recorded signal and the electrically recorded action potentials or subthreshold potentials. The fractional change in fluorescence (ΔF/F) is directly proportional to the change in membrane voltage (ΔV).

Table 1: General Correlation Characteristics of RH-Series Voltage-Sensitive Dyes

| Parameter | Description | Typical Values for RH Dyes |

| Response Time | The speed at which the dye's fluorescence changes in response to a voltage change. | < 1 µs to 100 µs |

| Sensitivity | The percentage change in fluorescence per 100 mV change in membrane potential. | 5-25% per 100 mV |

| Linearity | The degree to which the fluorescence change is directly proportional to the voltage change. | High within the physiological range of neuronal activity. |

| Phototoxicity | The degree to which the dye and/or excitation light causes damage to the cells. | Varies among different dyes and experimental conditions. |

This table presents typical values for the RH series of voltage-sensitive dyes, which are expected to be comparable for this compound.

Advancements in Calcium Imaging Techniques Using this compound

While this compound is primarily a voltage-sensitive dye, its application can be complementary to calcium imaging techniques. Calcium imaging visualizes changes in intracellular calcium concentration, which is an indirect measure of neuronal activity, often associated with action potentials and synaptic events. The fast, direct measurement of membrane potential by RH-461 can be combined with the slower, but often larger, signals from calcium indicators to provide a more complete picture of neuronal function.

Advancements in this area involve multi-modal imaging, where researchers use two different imaging channels to simultaneously record voltage and calcium signals. This allows for the precise correlation of membrane potential changes with subsequent calcium influx, providing insights into excitation-contraction coupling in muscle cells or the dynamics of voltage-gated calcium channels in neurons.

It is important to note that styryl dyes themselves are not typically used as calcium indicators. Their strength lies in reporting voltage changes, not ion concentrations.

Voltage Imaging Applications and Enhancements through this compound

The primary application of this compound is in voltage imaging, which has revolutionized the study of neural circuits. By staining a brain region or a cell culture with a voltage-sensitive dye, it is possible to optically record the electrical activity of hundreds or thousands of neurons simultaneously. This has been instrumental in understanding the spatiotemporal dynamics of neural ensembles.

Enhancements in voltage imaging with RH-series dyes have come from several areas:

Improved Dyes: The development of new dyes with better sensitivity, lower phototoxicity, and optimized spectral properties.

Advanced Microscopy: The use of high-speed cameras and sophisticated optical setups, such as light-sheet or two-photon microscopy, to improve signal-to-noise ratios and reduce photodamage.

Signal Processing: The development of advanced algorithms to remove artifacts, such as those from heartbeats or breathing in in-vivo preparations, and to better isolate signals from individual neurons.

Table 2: Applications of Voltage Imaging with RH-Series Dyes

| Application Area | Description of Research |

| Neural Circuit Dynamics | Mapping the propagation of electrical signals through neural circuits in response to sensory stimuli. |

| Single Neuron Physiology | Imaging action potential initiation and propagation in axons and dendrites. |

| Cardiac Physiology | Visualizing the spread of electrical excitation in heart tissue to study arrhythmias. |

| Drug Screening | High-throughput screening of compounds that affect ion channel function by measuring changes in membrane potential. |

This table outlines common applications for RH-series dyes, which are likely applicable to this compound.

Investigation of Ion Channel Dynamics and Neurotransmitter Release using this compound

By providing a direct readout of membrane potential, this compound can be a powerful tool for studying the function of ion channels. The opening and closing of ion channels underlie all electrical signaling in the nervous system. Voltage imaging can be used to measure the changes in membrane potential caused by the activity of specific ion channels, for example, in response to a drug that blocks or opens a particular channel type.

Neurotransmitter release at synapses is triggered by the depolarization of the presynaptic terminal. Voltage imaging with RH-461 can be used to directly visualize this presynaptic depolarization. By combining voltage imaging with other techniques, such as fluorescence imaging of synaptic vesicle release (e.g., using synaptophysin-pHluorin), researchers can precisely correlate the presynaptic action potential with the timing and probability of neurotransmitter release. This allows for a detailed investigation of the mechanisms of synaptic transmission and plasticity.

Application of Neurodye Rh-461 in Model Systems Research

In Vitro Neural Systems Research with Neurodye RH-461

The controlled environment of in vitro preparations offers a significant advantage for detailed neurophysiological studies. wikipedia.org this compound has been effectively utilized in these systems to explore the intricacies of neuronal communication and network behavior.

Cultured Neuronal Networks and Organotypic Slices

Cultured neuronal networks, which are essentially neurons grown in a dish, provide a simplified model to study fundamental principles of neuronal learning, memory, and connectivity. wikipedia.org Similarly, organotypic slices, which are thin sections of brain tissue that maintain their three-dimensional structure in culture, offer a more complex yet still accessible system for investigation.

In these preparations, this compound is used to monitor synaptic activity and the propagation of action potentials. interchim.frnih.gov The dye's fluorescence is low in aqueous solution but increases significantly when bound to cell membranes. biotium.com During neuronal stimulation, the dye can be internalized into synaptic vesicles, and its release during exocytosis leads to a decrease in fluorescence, providing a direct measure of synaptic activity. biotium.com This allows researchers to optically record synaptic potentials from the processes of single neurons. interchim.frnih.gov

The application of RH-461 in cultured cortical neurons has contributed to understanding how network activity is modulated by various factors. nih.gov By observing changes in fluorescence, researchers can map the patterns of synchronous bursting and other electrophysiological properties that characterize developing neuronal networks. nih.gov

Microfluidic Device Integration for Controlled Connectivity Studies

Microfluidic devices allow for the precise control of the cellular microenvironment and the establishment of organized neuronal networks. 4dcell.comarxiv.org Integrating this compound with these "brain-on-a-chip" systems enhances the ability to study how network structure influences function. arxiv.org

By culturing neurons in microfluidic chambers with defined channels, researchers can guide axon growth and create specific synaptic connections. 4dcell.com The use of RH-461 in these controlled circuits enables the visualization of signal propagation through defined pathways. This approach is crucial for investigating how connectivity anisotropies—differences in connection strength and direction—shape the collective behavior of a neuronal assembly. arxiv.org The dye's ability to report membrane potential changes allows for the high-resolution mapping of input-output relationships within these engineered networks. arxiv.org

In Vivo Non-Human Animal Model Research Utilizing this compound

In vivo studies are essential for understanding how neural circuits operate within the context of a living organism. This compound has been a valuable tool in this domain, particularly in the optical mapping of brain activity. annualreviews.org

Small Animal Models for Brain Activity Mapping

In small animal models, such as rodents, this compound has been used to monitor neuronal activity in response to sensory stimuli. jneurosci.orgnih.gov By staining the cortex with the dye, researchers can use photodiode arrays to simultaneously measure fluorescence changes from multiple areas, providing a map of the brain's response. jneurosci.org For instance, studies have successfully detected optical signals in the rat somatosensory cortex following whisker movement and in the visual cortex in response to light flashes. jneurosci.org

The ability to perform serial assessments of metabolic function in individual, conscious animals with minimal invasiveness is a significant advantage of this technique. nih.gov This has proven useful in studying brain plasticity and recovery after injury. nih.gov

Non-Human Primate Models for Complex Neural Processes

Non-human primates (NHPs), due to their close phylogenetic, physiological, and behavioral similarities to humans, are invaluable models for neuroscience research. zoores.ac.cnwellbeingintlstudiesrepository.orgnih.gov The complexity of their central nervous system makes them particularly suitable for studying higher-order cognitive functions. zoores.ac.cnfrontiersin.org

Research using this compound in NHPs has provided insights into complex neural processes. While specific studies solely focused on RH-461 in NHPs are part of a broader research landscape, the principles of optical recording with voltage-sensitive dyes are applicable. These models have been instrumental in understanding conditions like Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis. zoores.ac.cn The use of NHP models allows for investigations that are not possible in humans, such as the detailed examination of neural circuits underlying specific behaviors and pathologies. zoores.ac.cnnih.gov

Transgenic and Knockout Models for Targeted Research

Transgenic and knockout animal models, typically mice, are engineered to either express a foreign gene (transgenic) or have a specific gene inactivated (knockout). taconic.comtaconic.com These models are powerful tools for dissecting the function of specific genes and their roles in neural processes and disease.

The application of this compound in these models allows researchers to observe the functional consequences of genetic manipulations on neural activity. For example, in a knockout mouse model where a gene crucial for immune cell development (Rag2) is absent, researchers could use RH-461 to study how this genetic alteration impacts neuronal signaling in response to immune challenges or inflammation. taconic.com Similarly, in transgenic models expressing human genes to mimic diseases like Alzheimer's or Huntington's, RH-461 could be used to map the resulting abnormalities in brain activity and synaptic function. zoores.ac.cntaconic.com This targeted approach helps to link specific genetic factors to their physiological and pathological roles in the nervous system.

The styryl dye this compound is a voltage-sensitive probe used to optically monitor changes in membrane potential in various neuronal preparations. Its application across different model systems has revealed both significant advantages and critical limitations that researchers must consider.

Advantages and Limitations of Specific Model Systems for this compound Application

The utility of this compound is highly dependent on the specific characteristics of the model system in which it is applied.

Invertebrate Models: Aplysia and Leech

Invertebrate nervous systems, such as those from the sea slug Aplysia and leeches, have been instrumental in early studies using voltage-sensitive dyes.

Advantages : The primary advantage in these systems is the ability to selectively stain individual, large, and identifiable neurons through intracellular application. nih.gov This approach confines the dye to the neuron of interest, thereby avoiding the widespread, non-specific background fluorescence that complicates extracellular application. nih.gov For instance, iontophoretic injection of RH-461 into a leech motoneuron allows for clear visualization of the soma, main process, and its arborization within the neuropile. nih.gov

Limitations : A major drawback is the inherently low voltage sensitivity of styryl dyes like RH-461. nih.gov The fractional change in fluorescence intensity per action potential is typically in the range of 0.01–0.1%, resulting in a low signal-to-noise ratio. nih.gov This low sensitivity often necessitates extensive temporal averaging of signals from multiple trials to improve data quality, which can obscure the dynamics of fast, single-event neuronal processes. nih.gov Furthermore, the spatial resolution can be compromised, with signals often being recorded from a relatively large region of neuropile rather than from discrete, fine neuronal processes. nih.gov

Table 1: Research Findings of this compound in Invertebrate Models

| Model System | Key Finding | Advantage Highlighted | Limitation Noted |

|---|---|---|---|

| Leech Motoneuron | Successful visualization and optical recording from a single, selectively stained neuron. nih.gov | Selective staining via intracellular injection minimizes background. nih.gov | Low signal sensitivity required averaging of 12 trials for clear action potential recording. nih.gov |

Vertebrate Models: Rat and Mouse

The application of this compound and its analogs extends to more complex vertebrate models, including rat and mouse brain preparations, both in vitro and in vivo.

Advantages : In cultured systems, such as those from the rat superior cervical ganglion (SCG), styryl dyes can detect action potentials from every neuron in a microculture. caltech.edu In studies of the rat cortex, these dyes have enabled the optical mapping of electrical activity across different functional areas, like the somatosensory and visual cortices. jneurosci.orgresearchgate.net This allows for the investigation of population-level neuronal responses to physiological stimuli. jneurosci.org

Limitations : A significant challenge in vertebrate systems, particularly in vivo, is the issue of background staining and signal source ambiguity. When applied to the cortex, the dye stains all membranes indiscriminately, making it difficult to achieve single-cell resolution. nih.govresearchgate.net The recorded signals often represent a population average from a volume of tissue rather than the activity of a single neuron. Furthermore, the small signal size often requires averaging multiple trials, and movement artifacts from breathing or heartbeat can introduce substantial noise in in vivo preparations. jneurosci.org The sensitivity of these measurements is constrained by the dye's low voltage sensitivity, the intensity of the excitation light source, and noise inherent in the photodetectors. nih.gov

Table 2: Research Findings of this compound Analogs in Vertebrate Models

| Model System | Key Finding | Advantage Highlighted | Limitation Noted |

|---|---|---|---|

| Rat SCG Culture | Detection of action potentials from all neurons in a microculture. caltech.edu | Large signals relative to noise in this specific culture system. caltech.edu | Signals from the dense axonal network can obscure smaller subthreshold synaptic potentials. caltech.edu |

Computational and Theoretical Modeling in Conjunction with Neurodye Rh-461 Data

Development of Mathematical Models for Neuronal Network Dynamics from Neurodye RH-461 Data

Data from voltage-sensitive dyes like this compound offers a high-resolution window into the collective electrical activity of neuronal populations. This empirical data is foundational for the development and validation of mathematical models that aim to describe the principles governing neuronal network dynamics. tohoku.ac.jpbrainprize.org These models translate the observed spatiotemporal patterns of fluorescence into a formal mathematical framework, allowing for a deeper understanding of neural processing.

Several classes of mathematical models are employed to analyze and interpret this data:

Mean-Field and Neural-Field Models: These models simplify the complexity of individual neuron activity by describing the average activity of populations of neurons. eneuro.org They can effectively reproduce the large-scale waves of activity across the cortex captured by voltage-sensitive dye imaging.

Dynamic Causal Models (DCM): DCM is a framework used to infer the effective connectivity between different neural populations. It models how the activity in one area causes changes in another, using the observed imaging data to estimate the parameters of the model, such as the strength of connections between excitatory and inhibitory populations. eneuro.org

Electrodiffusion Models: More biophysically detailed models account for the dynamics of individual ions (like Na+, K+, Ca2+, and Cl−) and their movement within and between neurons, glia, and the extracellular space. plos.org An electrodiffusive network model with multicompartmental neurons can provide a comprehensive prediction of ion concentrations and electrical potentials, offering a biophysically consistent interpretation of the signals captured by dyes like this compound. plos.org

Statistical Models: Approaches like the time-dependent Stochastic Block Model (T-SBM) can capture both the structural and temporal dynamics of neuronal networks. plos.org These models can identify the formation of functional communities or clusters of neurons and track how their connectivity patterns evolve smoothly over time, as revealed in long-term imaging experiments. plos.org

Researchers use data from techniques like calcium imaging or voltage-sensitive dye imaging to develop mathematical models that can predict how connectivity influences neural activity over space and time. tohoku.ac.jp These models are crucial for moving beyond observation to a quantitative and predictive understanding of neural circuits.

Simulation of Neural Activity Patterns and Connectivity Based on Imaging Data

Imaging data acquired with this compound provides a direct measure of population-level neural activity, which serves as a critical ground truth for computational simulations. These simulations aim to replicate observed activity patterns and test hypotheses about the underlying neural architecture and connectivity.

Connectome-based brain network modeling is a prominent example where structural data (from diffusion tensor imaging, for instance) is combined with functional data to simulate whole-brain dynamics. eneuro.org In these models, brain areas are simulated as interconnected excitatory and inhibitory neural populations. eneuro.org The model's parameters, such as global coupling and synaptic strengths, are adjusted until the simulated activity closely matches the empirical data recorded through methods like fMRI or high-resolution voltage imaging. eneuro.org

Simulations can also operate at a more microscopic level. Spiking neural network models, for instance, simulate the activity of individual neurons. plos.org Methods like spike-triggered non-negative matrix factorization (STNMF) can be used to infer the functional connections and computational components within a circuit from the recorded spiking activity of output neurons. plos.org

A key goal of these simulations is to bridge the gap between brain structure and function. By building models that can accurately reproduce the complex dynamics observed with this compound, researchers can explore how specific patterns of connectivity give rise to particular computations and how alterations in this connectivity might lead to pathological states. tohoku.ac.jpfrontiersin.org

Table 1: Comparison of Modeling Approaches for Neuronal Network Simulation

| Model Type | Key Principle | Information Inferred | Typical Application |

| Connectome-Based Models | Simulates brain areas as interconnected excitatory and inhibitory neural populations, constrained by anatomical data. eneuro.org | Global coupling, effective connectivity, influence of microscale changes on large-scale dynamics. eneuro.org | Investigating brain disorders like Traumatic Brain Injury (TBI) by linking micro-level changes to macro-level dynamics. eneuro.org |

| Spiking Neural Networks | Models the generation and transmission of individual action potentials (spikes) based on synaptic inputs. plos.org | Functional connectivity, presynaptic activity patterns, synaptic weights. plos.org | Dissecting the feedforward pathway of sensory systems, like the visual cortex. plos.org |

| Continuous Attractor Networks | Models how a stable "packet" of activity can be maintained and moved within a neural sheet, representing continuous variables. jneurosci.org | Spatial representation, path integration, head-direction encoding. jneurosci.org | Modeling cognitive functions like spatial navigation and memory in areas like the hippocampus. jneurosci.org |

| Balanced Network Models | Assumes a dynamic balance between strong excitatory and inhibitory inputs, leading to irregular, asynchronous firing. frontiersin.orgfrontiersin.org | Conditions for stable network activity, role of connection strength in dynamics. frontiersin.orgfrontiersin.org | Understanding the origin of irregular firing patterns observed in the cortex. frontiersin.org |

Theoretical Models of Synaptic Plasticity Informed by this compound Observations

Synaptic plasticity, the process by which the strength of connections between neurons changes over time, is fundamental to learning and memory. Styryl dyes like this compound are instrumental in this area of research because they allow for the visualization of synaptic vesicle recycling, a key component of neurotransmitter release and synaptic function. Observations of dye uptake and release provide direct insights into the efficacy of synaptic transmission, offering crucial data to inform and constrain theoretical models of plasticity. frontiersin.org

Theoretical models of synaptic plasticity can be broadly categorized:

Phenomenological Models: These models describe the input-output relationship between neural activity and changes in synaptic strength without detailing the underlying biophysical mechanisms. A classic example is the Bienenstock-Cooper-Munro (BCM) rule, which describes how synaptic connections strengthen or weaken based on the level of postsynaptic activity.

Biophysical Models: These are more detailed models that incorporate the cellular and molecular machinery of the synapse. They might model, for example, how postsynaptic calcium concentration dynamics lead to the activation of signaling cascades that result in long-term potentiation (LTP) or long-term depression (LTD). nih.gov

Covariance-Driven Models: These rules propose that synaptic changes are driven by the covariance between a global reward signal and local neural activity. plos.org Such models are used to understand reinforcement learning and decision-making, and they make specific predictions about how behavior should adapt based on feedback, which can be tested experimentally. plos.org

Data from this compound can help validate these models by providing measurements of presynaptic activity. For example, by observing how the rate of dye destaining (indicating vesicle release) changes with different stimulation patterns, researchers can test the predictions of various short-term plasticity models, which describe phenomena like synaptic depression and facilitation. nih.gov Computational methods are now being developed to infer the specific rules of plasticity directly from experimental data, using parameterized functions to approximate the complex biological processes and optimizing them to fit the observed dynamics. openreview.net

Machine Learning and Artificial Intelligence Approaches for this compound Data Analysis

The vast and complex datasets generated from voltage-sensitive dye imaging present a significant analysis challenge that is well-suited to machine learning (ML) and artificial intelligence (AI) techniques. uri.edu These approaches are used to automate analysis, discover hidden patterns, and build predictive models from the high-dimensional spatiotemporal data.

Key applications of ML and AI in this context include:

Data Preprocessing: ML algorithms can be used to denoise and filter raw imaging data, improving the signal-to-noise ratio and removing artifacts from physiological motion or camera noise.

Event Detection and Classification: Supervised and unsupervised learning algorithms, including deep neural networks like recurrent neural networks (RNNs) and convolutional neural networks (CNNs), can be trained to automatically detect and classify specific neural events, such as spikes or waves of activity. northwestern.edu

Dynamical Modeling: Modern AI architectures, such as neural ordinary differential equations (NODEs), are being developed to learn the underlying dynamics of a neural circuit directly from recorded data. nih.gov These models can capture complex, nonlinear interactions more accurately than traditional linear methods and can be used to create an "in silico" replica of a biological circuit. nih.gov

Inferring Connectivity: Compressive sensing and other advanced signal processing techniques, which fall under the umbrella of machine learning, are used to infer the structural connectivity of a neuronal network from its observed dynamics. frontiersin.org

By applying these sophisticated computational tools, researchers can extract more meaningful information from data obtained with this compound, moving from qualitative descriptions to quantitative, predictive models of neural circuit function. nih.gov

Challenges and Limitations in Current Research Paradigms with Neurodye Rh-461

Phototoxicity and Bleaching Considerations in Longitudinal Studies

A primary concern in longitudinal imaging studies involving fluorescent dyes is the dual problem of phototoxicity and photobleaching. Prolonged or high-intensity illumination required to excite the dye molecules can lead to the generation of reactive oxygen species, which are harmful to cells and can alter the very physiological processes being studied. This photodynamic damage is a significant limiting factor in experiments on living preparations. jneurosci.org

Furthermore, photobleaching, the irreversible photochemical destruction of the fluorophore, leads to a gradual decrease in signal intensity over time. This loss of signal diminishes the signal-to-noise ratio and complicates the quantitative analysis of neural activity over extended periods. While newer generations of fluorinated styryl dyes have been developed with improved photostability nih.gov, dyes like RH-461 can still be susceptible to these effects, posing a challenge for longitudinal studies that require stable and repeatable measurements over many hours or days. Researchers must therefore carefully balance the excitation light intensity to minimize phototoxicity and bleaching while still achieving an adequate signal for detection.

Signal-to-Noise Ratio Optimization in Deep-Tissue Imaging

Achieving a high signal-to-noise ratio (S/N) is critical for resolving small and rapid changes in membrane potential. The S/N for Neurodye RH-461 is influenced by several factors. The dye itself has a relatively low voltage sensitivity, with fractional changes in fluorescence intensity being on the order of 0.01–0.1% for an action potential when applied intracellularly. nih.gov This inherently limits the signal strength.

In deep-tissue imaging, the S/N is further degraded by light scattering and absorption by the tissue, which reduces the amount of excitation light reaching the dye and the amount of emitted fluorescence reaching the detector. nih.gov Extracellular application of RH-461 introduces another major challenge: large background fluorescence from the dye binding indiscriminately to all membranes in the preparation. jneurosci.orgnih.gov This high background effectively lowers the fractional change in light intensity related to voltage transients, thereby reducing the S/N. nih.gov While fluorescence measurements with selectively stained single neurons have shown substantial S/N improvements over older absorption techniques, the sensitivity was often still too low to record complex electrical interactions from thin neuronal processes. nih.gov Although action potentials can often be detected, smaller subthreshold synaptic potentials can be obscured by signals from the surrounding network of axons. caltech.edu

| Factor | Impact on Signal-to-Noise Ratio (S/N) | Reference |

| Dye Voltage Sensitivity | Low intrinsic sensitivity (0.01-0.1% ΔF/AP) limits the primary signal strength. | nih.gov |

| Background Fluorescence | High background from non-specific binding reduces the relative signal change. | nih.gov |

| Light Scattering (Deep Tissue) | Attenuates both excitation and emission light, reducing the detected signal. | nih.gov |

| Photobleaching | Reduces signal intensity over time, degrading S/N in longer experiments. | nih.gov |

| Recording Modality | Fluorescence measurements offer better S/N than absorption measurements. | jneurosci.orgnih.gov |

Specificity and Off-Target Labeling Issues in Complex Biological Environments

The ideal voltage-sensitive dye would exclusively label the plasma membrane of the neuron or neurons of interest. However, in practice, styryl dyes like RH-461 face challenges with specificity. When applied extracellularly to in situ preparations, these dyes tend to bind indiscriminately to all cell membranes within the tissue. nih.gov This non-specific binding is a primary source of the high background fluorescence that lowers the signal-to-noise ratio. nih.gov

This lack of specificity makes it difficult to resolve signals from a single cell against the overwhelming background from neighboring cells and glial processes. While some dyes may show different staining patterns—for instance, some stain uniformly while others stain the surface more than the interior jneurosci.org—the general issue of off-target labeling in dense neural tissue remains. This complicates the interpretation of optical signals, as it can be challenging to ascertain the precise origin of a recorded signal. Techniques like intracellular dye application via microinjection can achieve selective staining of individual neurons, but this is a highly invasive and low-throughput method. nih.gov

Integration of Multimodal Data from this compound Imaging with Other Techniques

To gain a comprehensive understanding of brain function, researchers often seek to integrate data from multiple neuroimaging modalities. nih.govplos.org For example, combining the high temporal resolution of dye imaging with the spatial resolution of functional magnetic resonance imaging (fMRI) or the structural connectivity data from Diffusion Tensor Imaging (DTI) could provide a more complete picture of neural dynamics. nih.gov

However, the integration of data from this compound with other techniques presents significant challenges. A major hurdle is the vast difference in spatial and temporal scales. RH-461 provides information on membrane potential changes at the sub-millisecond, single-cell level nih.gov, whereas techniques like fMRI measure blood-oxygen-level-dependent (BOLD) signals that reflect the metabolic activity of thousands of cells over seconds. uq.edu.au Correlating these disparate data types is not trivial and requires sophisticated analytical approaches to bridge the different levels of analysis. plos.orgnih.gov Furthermore, the experimental setups for fluorescence microscopy and for modalities like MRI or magnetoencephalography (MEG) are often incompatible, making simultaneous recordings difficult. Therefore, while multimodal integration is a promising future direction nih.gov, significant technical and analytical hurdles must be overcome to effectively combine the cellular-level electrical data from this compound with network-level or structural imaging data.

| Imaging Technique | Type of Information | Temporal Resolution | Spatial Resolution | Integration Challenge with RH-461 |

| This compound Imaging | Membrane Potential | Sub-millisecond | Cellular/Sub-cellular | Correlating single-cell electrical events with slower, large-scale activity. |

| fMRI | Blood Oxygenation (BOLD) | Seconds | Millimeters | Mismatch in temporal and spatial scales; relating electrical activity to metabolic signals. nih.govuq.edu.au |

| EEG/MEG | Postsynaptic Potentials | Milliseconds | Centimeters | Poor spatial localization of EEG/MEG makes direct correlation with single-cell RH-461 data difficult. nih.gov |

| DTI | Water Diffusion (White Matter Tracts) | Static | Sub-millimeter | Relating dynamic electrical function to static structural connectivity. nih.gov |

Future Directions and Emerging Research Avenues for Neurodye Rh-461

Development of Next-Generation Neurodye RH-461 Derivatives with Enhanced Properties

The development of new derivatives of styryl dyes, the family to which RH-461 belongs, is a primary focus of future research. The goal is to synthesize new molecules with improved optical and physical properties. acs.orgacs.orgnih.gov Key areas for enhancement include increasing the fluorescence quantum yield, improving the signal-to-noise ratio, and modifying the spectral properties for specific experimental needs. acs.orgresearchgate.net

One promising approach involves the synthesis of organic styryl dye nanoparticles. acs.orgacs.orgnih.gov Research has shown that creating nanoparticles from a cationic styryl dye, 2-(4-(dimethylamino)styryl)-1-ethylpyridinium (DASPE), through ion association can lead to a more than 20-fold enhancement in fluorescence quantum yield compared to the dye monomer in water. acs.orgnih.gov This enhancement is attributed to high rotational resistance and matrix polarity effects that suppress non-radiative processes. acs.orgacs.orgnih.gov Such methodologies could be adapted to create RH-461 derivatives with significantly brighter signals.

Furthermore, quantum chemical calculations are being employed to understand how molecular structure influences spectral properties. acs.orgnih.gov Studies on DASPE have shown that ion-pair formation can induce internal twisting and, along with the local polarity of the counteranion, cause a significant red shift in the absorption spectrum. acs.orgnih.gov This predictive power allows for the rational design of new dyes. Future derivatives of RH-461 could be engineered to have specific absorption and emission spectra, making them more compatible with multi-color imaging experiments and advanced microscopy techniques.

Another avenue of development is the creation of targetable VSDs. acs.org A significant challenge with dyes like RH-461 is their non-specific binding to all cell membranes. inria.fr Researchers are now developing new families of VSDs, such as the fluorescein-based "VoltageFluors," which can be covalently attached to genetically encoded cell surface receptors. acs.org This allows for voltage imaging from genetically defined neurons, a major leap forward from the bulk-loading techniques used for traditional dyes. acs.org Applying similar functionalization strategies to the RH-461 chromophore could produce next-generation probes that combine its favorable voltage sensitivity with cell-specific targeting.

Table 1: Potential Enhancements for Next-Generation RH-461 Derivatives

| Property to Enhance | Research Approach | Potential Outcome |

|---|---|---|

| Fluorescence Brightness | Nanoparticle formation; chemical modification to increase quantum yield. | Improved signal-to-noise ratio; detection of smaller voltage changes. |

| Photostability | Modification of the chromophore structure. | Longer imaging experiments with less signal degradation. |

| Spectral Properties | Rational design based on quantum chemical calculations. | Dyes optimized for specific lasers and detectors; multi-color imaging. |

| Cell-type Specificity | Addition of functional groups for covalent attachment to genetic tags. | Imaging of specific, genetically-defined neural populations. |

Expansion of this compound Applications to Diverse Brain Regions and Cell Types

Future research aims to expand the use of RH-461 and its improved derivatives to a wider array of neural circuits and cell types. Voltage-sensitive dye imaging provides exceptional spatial and temporal resolution, making it ideal for studying the dynamics of large neuronal populations. inria.frnih.govfree.fr While much work has focused on cortical surfaces, there is a significant opportunity to apply these tools to deeper brain structures and different cellular components.

A key area of expansion is the clear differentiation between neuronal and glial signals. The contribution of glial cells to the VSD signal has been a point of controversy, with their response being significantly slower than that of neurons. inria.fr Next-generation, cell-targetable derivatives of RH-461 would be invaluable in resolving this issue, allowing for the precise recording of membrane potential changes exclusively from astrocytes or other glial cells to better understand their role in neural processing.

Moreover, targetable VSDs are perfectly suited for exploring electrical compartmentalization within individual neurons. acs.org By directing RH-461 derivatives to specific locations, such as dendrites or even near selected ion channels, researchers could record local membrane potential changes with high precision. acs.org This would provide unprecedented insight into dendritic integration and synaptic plasticity, processes that are fundamental to computation in the brain but difficult to measure with traditional electrodes. Early attempts to achieve cell-specific recordings involved invasive methods like direct injection or less precise retrograde transport, but newer chemogenetic strategies offer far greater potential. acs.org

Potential for this compound in High-Throughput Screening for Novel Neurobiological Discoveries

The ability of VSDs to report membrane potential changes optically and from many cells simultaneously makes them a powerful tool for high-throughput screening (HTS). acs.org Future applications will leverage RH-461 and its more advanced derivatives in HTS assays to discover novel drugs and probe genetic function. For instance, cultured neuronal networks stained with a VSD could be used to screen libraries of chemical compounds for their effects on neural excitability and network activity. This approach could accelerate the discovery of new therapeutics for conditions like epilepsy, which is characterized by aberrant electrical activity.

Furthermore, combining VSD imaging with technologies like optogenetics in an HTS format would allow for systematic investigation of how specific genes or cell types contribute to network dynamics. One could express light-sensitive channels in a specific subpopulation of neurons, activate them with light, and use an RH-461 derivative to read out the network-wide consequences of that activation. This all-optical approach enables rapid testing of hypotheses about the function of different circuit components.

Interdisciplinary Collaborations Integrating this compound with Engineering and Computational Neuroscience

The full potential of this compound and its successors will be realized through strong interdisciplinary collaborations. The integration of VSD imaging with advanced engineering and computational neuroscience is a critical future direction. washington.edu

From an engineering perspective, new microscopy techniques are needed to fully exploit the speed and sensitivity of next-generation dyes. This includes developing faster and more sensitive cameras (like advanced CCD or CMOS sensors) and more sophisticated illumination and detection pathways to optimize the collection of fluorescence photons and minimize phototoxicity. researchgate.net

From a computational standpoint, there is a pressing need to develop better biophysical models to interpret the complex optical signals generated by VSDs. inria.frnih.govfree.fr The recorded signal is a population-level summary of voltage changes across many different cellular compartments (somas, dendrites, axons) in both neurons and glia. inria.fr Computational neuroscience provides the tools to deconstruct this signal. By building detailed models of cortical columns or other neural circuits, researchers can simulate the expected VSD signal based on specific patterns of neural activity. inria.frfree.fr Comparing these simulations to experimental data recorded with RH-461 allows for a much deeper understanding of the underlying neural dynamics. Such collaborations between experimentalists and modelers are essential for moving beyond qualitative descriptions to quantitative analysis of brain function. inria.frwashington.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.